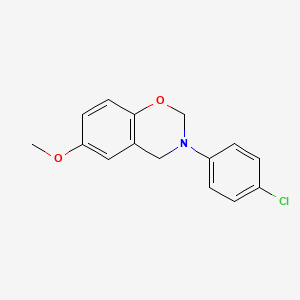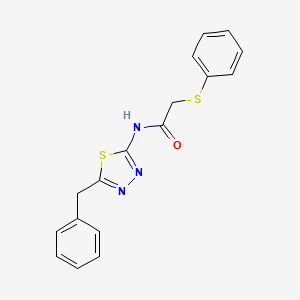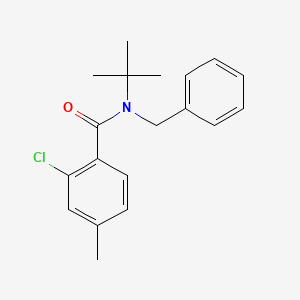
3-(4-chlorophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine
Vue d'ensemble
Description
3-(4-chlorophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine is a useful research compound. Its molecular formula is C15H14ClNO2 and its molecular weight is 275.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.0713064 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Benzoxazines, including derivatives like 3-(4-chlorophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine, have been synthesized from eugenol and assessed for biological activity. Studies show that certain 1,3-benzoxazine compounds exhibit toxicity in brine shrimp lethality tests, suggesting potential for further bioactivity studies (Rudyanto et al., 2014).
Structural Properties
- Research on substituted 3,4-dihydro-2H-1,4-benzoxazine compounds reveals that they often possess a planar structure with phenyl rings. The molecule's structure avoids steric interaction between its substituents, which could be crucial in its reactivity and interaction with biological systems (Chaudhuri et al., 2001).
Copolymerization and Material Properties
- Benzoxazine monomers, including similar derivatives, have been utilized in copolymerization processes. Studies indicate these compounds can enhance the thermal properties of the resulting resins, which is significant for material science applications (Wang et al., 2012).
Antimicrobial Activities
- Synthesis of novel 1,2,4-triazole derivatives, including compounds structurally similar to this compound, has shown potential antimicrobial activities against various microorganisms. This highlights the compound's relevance in developing new antimicrobial agents (Bektaş et al., 2007).
Applications in Fuel Cells
- Sulfonic acid-containing benzoxazine monomers, akin to the compound , have been synthesized and used in the production of membranes for direct methanol fuel cells. These materials demonstrate high proton conductivity and low methanol permeability, showing promise in energy-related applications (Yao et al., 2014).
Cytotoxicity Studies
- Benzoxazine and aminomethyl derivatives have been tested for cytotoxicity against cancer cell lines. Studies on compounds structurally related to this compound indicate significant cytotoxic effects, suggesting potential in cancer research (Rudyanto et al., 2015).
Allelochemicals and Ecological Role
- Compounds with benzoxazinone structures, similar to the compound , have been identified as allelochemicals in plants. These compounds exhibit diverse biological properties, such as antimicrobial and insecticidal effects, and hold potential agronomic utility (Macias et al., 2006).
Serotonin Receptor Antagonists
- Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been synthesized and evaluated for their binding affinity to serotonin receptors. Such studies highlight the potential use of these compounds in the development of new drugs targeting these receptors (Kuroita et al., 1996).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-6-methoxy-2,4-dihydro-1,3-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-18-14-6-7-15-11(8-14)9-17(10-19-15)13-4-2-12(16)3-5-13/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLXMQOSSJFHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCN(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5814313.png)
![ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate](/img/structure/B5814316.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814318.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5814325.png)

![4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B5814334.png)
![1-[(2,6-difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5814338.png)

![4-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814357.png)
![N-(3-{[(acetylamino)carbonothioyl]amino}-4-chlorophenyl)propanamide](/img/structure/B5814361.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5814398.png)
